molecular formula C18H14FN5O2S B607279 EHT 1610

EHT 1610

Cat. No.: B607279
M. Wt: 383.4 g/mol
InChI Key: RYBNARZBIXTFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of EHT 1610 involves a multi-step process starting from 5-nitro-anthranilinitrile. The key intermediate, 6-aminobenzo[d]thiazole-2,7-dicarbonitrile, is obtained in six steps. The final compound, methyl 9-(2-fluoro-4-methoxyphenylamino)thiazolo[5,4-f]quinazoline-2-carbimidate, is synthesized through the following steps :

  • Boc2O, DMAP, Et3N, CH2Cl2, room temperature, 4 hours.
  • HCO2NH4, Pd/C, EtOH, 85°C, 0.5 hours.
  • Br2, AcOH, CH2Cl2, room temperature, 2.5 hours.
  • Appel salt, Py, CH2Cl2, room temperature, 4 hours.
  • AcOH, 118°C, 2 hours.
  • CuI, Py, 130°C, 20 minutes.
  • DMFDMA, DMF, 70°C, 2 minutes, 86% yield.
  • 2-fluoro-4-methoxyaniline, AcOH, 118°C, 5 minutes, 85% yield.
  • NaOMe (0.5 M in MeOH), MeOH, 65°C, 0.5 hours, 82% yield .

Properties

IUPAC Name

methyl 9-(2-fluoro-4-methoxyanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c1-25-9-3-4-11(10(19)7-9)23-17-14-12(21-8-22-17)5-6-13-15(14)27-18(24-13)16(20)26-2/h3-8,20H,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBNARZBIXTFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C4=C(C=C3)N=C(S4)C(=N)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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